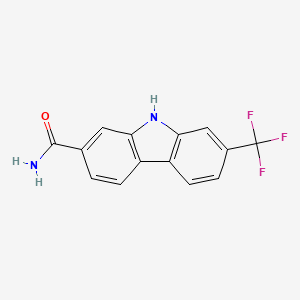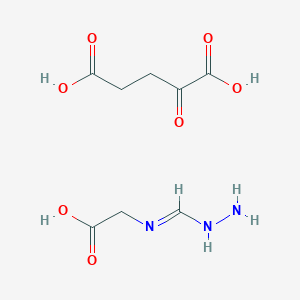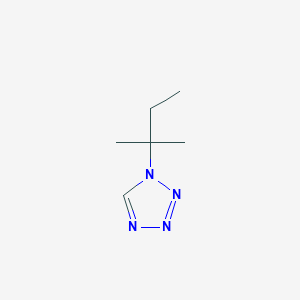
7-(Trifluoromethyl)-9H-carbazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce various functional groups to the carbazole core .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-9H-carbazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: Used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Trifluoromethylated Indoles: Similar in structure and used in various pharmaceutical applications.
Uniqueness: 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide stands out due to its unique combination of a carbazole core and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
872604-12-1 |
|---|---|
Molekularformel |
C14H9F3N2O |
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-9H-carbazole-2-carboxamide |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)8-2-4-10-9-3-1-7(13(18)20)5-11(9)19-12(10)6-8/h1-6,19H,(H2,18,20) |
InChI-Schlüssel |
HYKGWWISZYVZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)NC3=C2C=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)




